Cas no 2137643-42-4 (4-Bromo-2,5-dimethylbenzenesulfonyl fluoride)
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride
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- Inchi: 1S/C8H8BrFO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3
- InChI Key: WSJFYZGTSIIJAK-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C=C1C)S(=O)(=O)F
Computed Properties
- Exact Mass: 265.94124 g/mol
- Monoisotopic Mass: 265.94124 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 42.5
- Molecular Weight: 267.12
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727184-100mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 100mg |
$104.0 | 2022-02-28 | |
| Enamine | EN300-727184-250mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 250mg |
$149.0 | 2022-02-28 | |
| Enamine | EN300-727184-500mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 500mg |
$285.0 | 2022-02-28 | |
| Enamine | EN300-727184-1000mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 1g |
$385.0 | 2022-02-28 | |
| Enamine | EN300-727184-2500mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 2500mg |
$754.0 | 2022-02-28 | |
| Enamine | EN300-727184-5000mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 5g |
$1116.0 | 2022-02-28 | |
| Enamine | EN300-727184-10000mg |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 10g |
$1655.0 | 2022-02-28 | |
| Enamine | EN300-727184-0.05g |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 0.05g |
$101.0 | 2025-03-11 | |
| Enamine | EN300-727184-0.1g |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 0.1g |
$152.0 | 2025-03-11 | |
| Enamine | EN300-727184-0.25g |
4-bromo-2,5-dimethylbenzene-1-sulfonyl fluoride |
2137643-42-4 | 95.0% | 0.25g |
$216.0 | 2025-03-11 |
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride
Introduction to 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride (CAS No. 2137643-42-4)
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride (CAS No. 2137643-42-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, characterized by its brominated aromatic ring substituted with dimethyl groups and a sulfonyl fluoride moiety, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of the sulfonyl fluoride group enhances its reactivity, making it a valuable tool for medicinal chemists and synthetic organic chemists alike.
The structure of 4-bromo-2,5-dimethylbenzenesulfonyl fluoride imparts unique chemical properties that make it particularly useful in drug discovery and development. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Additionally, the sulfonyl fluoride group can be hydrolyzed to form a sulfonylic acid or converted into other derivatives, offering flexibility in synthetic pathways.
In recent years, there has been a surge in research focused on brominated aromatic compounds due to their role as key intermediates in the synthesis of pharmaceuticals. Specifically, 4-bromo-2,5-dimethylbenzenesulfonyl fluoride has been utilized in the development of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating sulfonamide-based inhibitors that exhibit promising biological activity against enzymes involved in cancer progression.
The synthesis of 4-bromo-2,5-dimethylbenzenesulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes bromination of a dimethyl-substituted benzene derivative followed by sulfonylation with fluoro-sulfonic acid or its derivatives. The efficiency and yield of this synthesis can be optimized through careful selection of reaction conditions, including temperature, solvent systems, and catalysts.
One of the most compelling aspects of 4-bromo-2,5-dimethylbenzenesulfonyl fluoride is its application in drug discovery. Researchers have leveraged its reactivity to develop inhibitors of kinases and other enzymes that play critical roles in cellular signaling pathways. For example, derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and are often overexpressed in tumor cells.
The pharmaceutical industry has recognized the potential of 4-bromo-2,5-dimethylbenzenesulfonyl fluoride as a building block for novel therapeutics. Its structural features allow for the creation of molecules with tailored pharmacokinetic properties and improved binding affinity to biological targets. Furthermore, the ability to modify both the aromatic ring and the sulfonyl group provides chemists with a high degree of structural diversity, enabling the exploration of multiple drug candidates.
Advances in computational chemistry have also facilitated the design and optimization of derivatives of 4-bromo-2,5-dimethylbenzenesulfonyl fluoride. Molecular modeling techniques can predict the binding modes of these compounds to target proteins, helping researchers to refine their structures for enhanced efficacy and reduced side effects. This computational approach complements traditional experimental methods, accelerating the drug development process.
In addition to its role in small-molecule drug discovery, 4-bromo-2,5-dimethylbenzenesulfonyl fluoride has found applications in material science and agricultural chemistry. Its unique reactivity makes it a valuable precursor for synthesizing advanced materials with specialized properties. For instance, researchers have used this compound to develop novel polymers and coatings that exhibit enhanced durability and functionality.
The future prospects for 4-bromo-2,5-dimethylbenzenesulfonyl fluoride appear promising as ongoing research continues to uncover new applications and synthetic strategies. The increasing demand for high-quality intermediates in pharmaceutical manufacturing ensures that this compound will remain a cornerstone of synthetic chemistry for years to come. As methodologies for green chemistry and sustainable synthesis evolve, it is likely that more efficient and environmentally friendly routes to produce 4-bromo-2,5-dimethylbenzenesulfonyl fluoride will be developed.
In conclusion, 4-bromo-2,5-dimethylbenzenesulfonyl fluoride (CAS No. 2137643-42-4) is a multifaceted compound with broad utility across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in advancing drug discovery efforts aimed at treating various diseases. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical innovation.
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